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Compound of Interest

Compound Name: 4-bromo-5-methoxy-1H-indole

Cat. No.: B1289088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a critical class of heterocyclic compounds with significant

roles in medicinal chemistry and drug discovery. Their diverse biological activities necessitate a

thorough understanding of their structural and electronic properties. This guide provides a

comparative overview of the spectroscopic characteristics of various indole analogs, supported

by experimental data and detailed methodologies.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for indole and a selection of its

analogs, offering a quantitative comparison of their properties.

Table 1: UV-Vis Absorption Data for Indole Analogs
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Compound Solvent λmax (nm) Reference

Indole Cyclohexane 270, 282 [1]

5-Hydroxyindole Cyclohexane ~294 [2]

6-Hydroxyindole Cyclohexane ~301 [2]

5-Methylindole - 296 [3]

7-Methylindole - - [3]

5-Methoxyindole - - [3]

1-Methylindole - - [4]

BN Indole I (external) - 282 [1]

BN Indole II (fused) - 292 [1]

Table 2: Fluorescence Emission Data for Indole Analogs

Compound Solvent
Excitation λ
(nm)

Emission
λmax (nm)

Stokes Shift
(nm)

Reference

Indole Vapor (75°C) 285 295 10 [2]

5-

Hydroxyindol

e

Cyclohexane 300 325 25 [2]

6-

Hydroxyindol

e

Cyclohexane 285 304 19 [2]

N-acetyl

tryptophan

amide (NATA)

20 mM K-

phosphate

buffer, pH 7.5

295 340, 358.5 - [5]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆
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Proton
Chemical Shift
(ppm)

Multiplicity J (Hz) Reference

H-1 (N-H) 11.08 s - [6]

H-2 7.47 s - [7]

H-3 6.45 t 2.4 [6]

H-4 7.39 d 7.9 [6]

H-5 6.96 t 7.5 [6]

H-6 7.05 t 7.6 [6]

H-7 7.39 d 7.9 [6][7]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆

Carbon Chemical Shift (ppm) Reference

C-2 124.2 [6]

C-3 101.9 [6]

C-3a 128.2 [6]

C-4 120.5 [6]

C-5 121.3 [6]

C-6 118.8 [6]

C-7 111.2 [6]

C-7a 135.7 [6]

Table 5: Mass Spectrometry Data for Selected Indole Alkaloids
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Compound
Ionization
Mode

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Reference

Prenylated

Indole Alkaloid

Analog 1

ESI - 132, 130 [8]

Prenylated

Indole Alkaloid

Analog 2

ESI - 132, 130 [8]

Vindoline GC-MS (EI) - - [9]

Vindorosine GC-MS (EI) - - [9]

Ajmalicine GC-MS (EI) - - [9]

Catharanthine LC-ESI-MS 337 - [10]

19R-Vindolinine LC-ESI-MS 337 - [10]

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of experimental results.

Below are generalized protocols for the key spectroscopic techniques discussed.

UV-Vis Spectroscopy
Objective: To measure the absorbance of ultraviolet and visible light by the indole analogs to

determine their maximum absorption wavelengths (λmax).

Methodology:

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol,

cyclohexane) to a known concentration.[11] A blank sample containing only the solvent is

also prepared.[12][13]

Instrumentation: A UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer,

Cary 100 Bio) is used.[2][11]
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Data Acquisition: The spectrophotometer is first zeroed using the blank solvent. The

absorbance spectrum of the sample is then recorded over a specific wavelength range

(typically 200-800 nm).[13] The wavelength of maximum absorbance (λmax) is identified

from the resulting spectrum.[13]

Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of indole analogs upon excitation at a

specific wavelength.

Methodology:

Sample Preparation: Samples are prepared in a fluorescence-compatible solvent in a quartz

cuvette.

Instrumentation: A spectrofluorometer is used for the measurements.

Data Acquisition: An excitation wavelength is selected (e.g., 285 nm, 300 nm), and the

fluorescence emission is scanned over a range of higher wavelengths.[2][14] The

wavelength of maximum emission intensity is determined. For excitation spectra, the

emission wavelength is fixed, and the excitation wavelength is scanned.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of indole analogs by

analyzing the magnetic properties of their atomic nuclei.

Methodology:

Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15] For ¹³C NMR, a higher concentration of 50-

100 mg is typically required.[15] The solution must be free of solid particles.[16]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. For ¹H

NMR, spectra are acquired to observe chemical shifts, coupling constants, and integration of

proton signals. For ¹³C NMR, proton-decoupled spectra are typically acquired to determine
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the chemical shifts of carbon atoms. Two-dimensional NMR experiments (e.g., COSY,

HMQC, HMBC) can be performed for more detailed structural elucidation.[6]

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule and its

fragments to confirm molecular weight and aid in structural elucidation.

Methodology:

Sample Preparation: Samples can be introduced directly or after separation by

chromatography (e.g., GC-MS, LC-MS).[9][10] For LC-MS, the sample is dissolved in a

suitable solvent and filtered before injection.[8]

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, Electrospray Ionization - ESI) is used.[9][10]

Data Acquisition: The sample is ionized, and the resulting ions are separated based on their

m/z ratio by a mass analyzer (e.g., quadrupole, ion trap).[17] The detector records the

abundance of each ion, generating a mass spectrum. Tandem mass spectrometry (MS/MS)

can be used to fragment specific ions and obtain further structural information.[8]

Visualizations
Signaling Pathway
Indole and its derivatives are known to modulate various signaling pathways, making them

attractive candidates for drug development.[18][19] For instance, some indole alkaloids can

interfere with microtubule function, leading to cell cycle arrest and apoptosis, a critical pathway

in cancer therapy.[18]
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Caption: Indole analog-mediated inhibition of tubulin polymerization.

Experimental Workflow
The spectroscopic analysis of indole analogs follows a structured workflow, from sample

preparation to data interpretation.
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Caption: General workflow for spectroscopic analysis of indole analogs.

Logical Relationship
The choice of spectroscopic technique depends on the specific information required by the

researcher.
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Caption: Relationship between research goals and spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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